
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of hexanoic acid and features a dodecyl ester group, an acetyl group, a cyanophenoxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of hexanoic acid with dodecanol to form dodecyl hexanoate. This intermediate is then subjected to a series of reactions, including acetylation, cyanophenoxy substitution, and oxidation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. Continuous flow processes and automated systems are employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyanophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the cyanophenoxy group may interact with cellular proteins, while the keto group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid derivatives: Compounds with similar hexanoic acid backbones but different functional groups.
Dodecyl esters: Esters with dodecyl groups but varying acyl or aromatic substituents.
Cyanophenoxy compounds: Molecules containing the cyanophenoxy group but different ester or keto functionalities.
Uniqueness
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
915378-27-7 |
|---|---|
Molecular Formula |
C27H39NO5 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate |
InChI |
InChI=1S/C27H39NO5/c1-3-4-5-6-7-8-9-10-11-12-19-33-27(31)26(22(2)29)25(30)14-13-20-32-24-17-15-23(21-28)16-18-24/h15-18,26H,3-14,19-20H2,1-2H3 |
InChI Key |
ANGFJTGVNJKSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C(=O)C)C(=O)CCCOC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
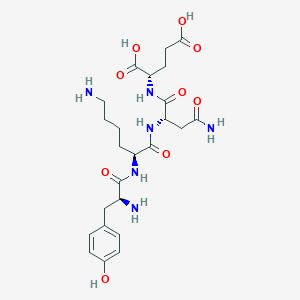
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)
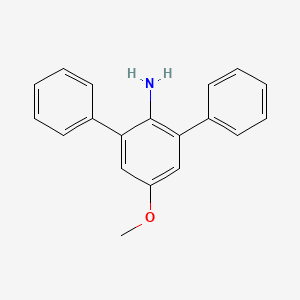
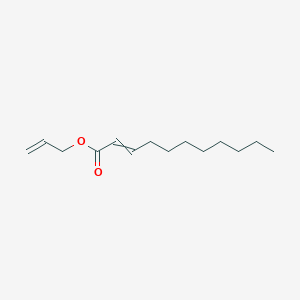
![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12610766.png)
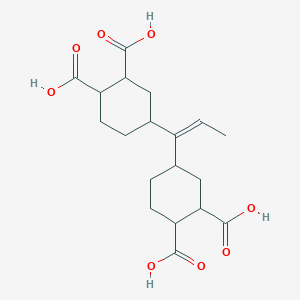
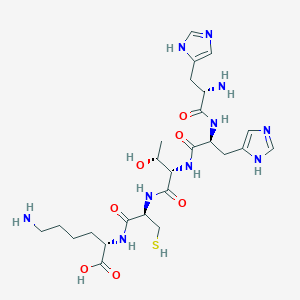
![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)

![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)

![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)
